molecular formula C16H14 B057199 1,7-Dimethylphenanthrene CAS No. 483-87-4

1,7-Dimethylphenanthrene

Cat. No. B057199
CAS RN: 483-87-4
M. Wt: 206.28 g/mol
InChI Key: NZCMUISOTIPJAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylphenanthrenes, including 1,7-dimethylphenanthrene, often involves directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols, leading to the final phenanthrene derivatives (Böhme, Lorentzen, & Jørgensen, 2017).

Molecular Structure Analysis

The molecular structure of dimethylphenanthrenes, including variations like 1,7-dimethylphenanthrene, is characterized by the presence of methyl groups at specific positions on the phenanthrene skeleton, influencing the molecule's physical and chemical properties. Techniques such as X-ray diffraction analysis have been used to determine the molecular structures, revealing details such as helicene structures in certain derivatives (Granzhan, Bats, & Ihmels, 2006).

Chemical Reactions and Properties

Dimethylphenanthrenes undergo various chemical reactions, including polymerization and dimerization, influenced by their molecular structure. The synthesis and self-aggregation of cyclic alkynes containing helicene units demonstrate the compound's ability to form dimers in specific conditions, showcasing its reactivity and potential for forming complex structures (Nakamura, Okubo, & Yamaguchi, 2001).

Scientific Research Applications

  • Environmental Studies : 1,7-DMP is used as a marker to distinguish between the contributions of residential wood combustion and mobile source emissions in environmental samples. The relative concentrations of dimethylphenanthrene isomers, like 1,7-DMP, have been used to apportion air particulate matter samples between these sources. This method has been employed in studies as part of the United States Environmental Protection Agency's Integrated Air Cancer Project (Benner et al., 1995).

  • Synthesis and Chemical Analysis : 1,7-DMP has been synthesized and analyzed as part of a broader group of dimethylphenanthrenes. The regiospecific synthesis of dimethylphenanthrenes, including 1,7-DMP, provides valuable insights into the structure and reactivity of these compounds, which are significant in the field of organic chemistry and materials science (Böhme et al., 2017).

  • Toxicology and Carcinogenic Studies : Research has investigated the tumor-initiating activity and metabolism of various polymethylated phenanthrenes, including 1,7-DMP. These studies are crucial in understanding the potential carcinogenic effects of these compounds when they are present in the environment or formed as by-products in industrial processes (LaVoie et al., 1982).

  • Vibrational Analysis and Spectroscopy : The vibrational properties of various dimethylphenanthrenes, including 1,7-DMP, have been explored using techniques like FT-IR and FT-Raman spectroscopy. These studies help in understanding the physical and chemical properties of these compounds, which are essential for various applications in pharmaceuticals, materials science, and chemical engineering (Ali et al., 2015).

  • Liquid Chromatography and PAH Analysis : The retention behaviour of all 25 dimethylphenanthrene isomers in reversed-phase liquid chromatography has been investigated. This research is fundamental in analytical chemistry for the prediction and identification of PAHs in complex mixtures, such as crude oil and environmental samples (Garrigues et al., 1989).

properties

IUPAC Name

1,7-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCMUISOTIPJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074755
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethylphenanthrene

CAS RN

483-87-4
Record name Phenanthrene, 1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pimanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
526
Citations
BA Benner, SA Wise, LA Currie… - … science & technology, 1995 - ACS Publications
Introduction Source apportionment of the organic fraction of air particulate matter (PM) has been a continuing challenge for years. Problems in establishing unique organic “tracer” …
Number of citations: 210 pubs.acs.org
R Jönsson - Talanta, 1968 - Elsevier
Different separation methods, especially gas chromatography, were applied to crude retene obtained from pine-wood tar. The relative retention times on three different columns, and the …
Number of citations: 4 www.sciencedirect.com
T Böhme, M Lorentzen… - Polycyclic Aromatic …, 2017 - Taylor & Francis
The dimethylated phenanthrenes 2,3-dimethylphenanthrene (4a), 2,7-dimethylphenanthrene (4b), 2,6-dimethylphenanthrene (4c) and 1,7-dimethylphenanthrene (4d) have been …
Number of citations: 6 www.tandfonline.com
JA Corran, WB Whalley - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Improvements in the synthesis of 9-methoxy-1 : 7-dimethylphenanthrene are recorded below… of 30%) was added gradually to a solution of 1 : 7-dimethylphenanthrene (0-5 g.) in acetic …
Number of citations: 3 pubs.rsc.org
ZHUYZJGU Shengxiao, LI Ying - Acta Petrolei Sinica, 2012 - syxb-cps.com.cn
Abstract: GC/MS analytical data of 60 saturated and aromatic fractions revealed that saturated hydrocarbons from Pinghu Formation coal-bearing source rocks in the Xihu Depression of …
Number of citations: 26 www.syxb-cps.com.cn
RD Haworth, BM Letsky, CR Mavin - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… Pimanthrene was shown to be 1 : 7-dimethylphenanthrene by oxidation with alkaline potassium ferricyanide (Ruzicka, Graaf, and Hosking, Helv. Chim. Acta, 1931, 14, 233) to …
Number of citations: 1 pubs.rsc.org
WE Pereira, FD Hostettler, SN Luoma, A van Geen… - Marine Chemistry, 1999 - Elsevier
Dated sediment cores collected from Richardson and San Pablo Bays in San Francisco Bay were used to reconstruct a history of polycyclic aromatic hydrocarbon (PAH) contamination. …
Number of citations: 242 www.sciencedirect.com
M Tene, P Tane, J de Dieu Tamokou, JR Kuiate… - Phytochemistry …, 2008 - Elsevier
Neoboutomannin (1), a degraded diterpenoid dimer, and manniorthoquinone (2), another degraded diterpenoid, have been isolated from the stem bark of Neoboutonia mannii Benth (…
Number of citations: 31 www.sciencedirect.com
JC Bardhan, SC Sengupta - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… Pimanthrene must therefore be 1 : 7-dimethylphenanthrene. The structure of the two remaining phenanthrene derivatives is less definite : although Ruzicka and his collaborators have …
Number of citations: 20 pubs.rsc.org
M Asif - 2010 - repository.pastic.gov.pk
Crude oils and sediments extracts from Kohat-Potwar Basin (Upper Indus Basin) were examined for polycyclic aromatic hydrocarbons (PAHs), heterocyclic aromatic hydrocarbons, …
Number of citations: 36 repository.pastic.gov.pk

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